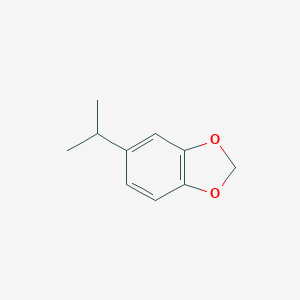

5-Isopropyl-1,3-benzodioxole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-propan-2-yl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-3-4-9-10(5-8)12-6-11-9/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUBNQSPUZXGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Isopropyl-1,3-benzodioxole: Chemical Structure, Properties, and Synthetic Utility

[1]

CAS Registry Number: 108303-53-3 Molecular Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol Synonyms: 5-(1-Methylethyl)-1,3-benzodioxole; 5-Isopropyl-1,2-(methylenedioxy)benzene.

Introduction and Significance

5-Isopropyl-1,3-benzodioxole is a specialized lipophilic intermediate belonging to the benzodioxole (methylenedioxybenzene) class. While structurally analogous to the well-known flavorant dihydrosafrole (5-propyl-1,3-benzodioxole), the presence of the branched isopropyl group at the 5-position imparts distinct steric and metabolic properties.

This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of human leukocyte elastase (HLE) inhibitors and other protease-targeting saccharin derivatives. Its benzo-fused dioxole ring is a classic pharmacophore, often utilized to modulate metabolic stability via cytochrome P450 interactions or to improve the lipophilicity profile of drug candidates.

Chemical Structure and Molecular Analysis

The molecule consists of a benzene ring fused to a 1,3-dioxole ring (a five-membered ring containing two oxygen atoms and one methylene bridge).[1] The isopropyl group is attached at the 5-position of the benzodioxole system.[2][3][4]

Structural Numbering and Geometry

The standard numbering for the 1,3-benzodioxole system assigns the oxygen atoms positions 1 and 3. The bridgehead carbons are 3a and 7a. The aromatic carbons are numbered 4, 5, 6, and 7.

-

Positions 1, 3: Oxygen atoms (ether linkages).

-

Position 2: Methylene bridge (-CH₂-).

The isopropyl group introduces steric bulk closer to the ring compared to a straight-chain propyl group, influencing the binding kinetics in enzyme active sites and altering the electronics of the aromatic ring through hyperconjugation.

DOT Diagram: Structural Logic

The following diagram illustrates the core connectivity and numbering logic.

Figure 1: Structural composition and functional moieties of 5-Isopropyl-1,3-benzodioxole.

Physicochemical Properties[5][6]

The following data summarizes the key physical characteristics. Note that while specific experimental values for the isopropyl isomer are less ubiquitous than the n-propyl analog, they follow predictable trends for branched alkyl-substituted benzodioxoles.

| Property | Value / Description | Context/Notes |

| Physical State | Oily Liquid | Colorless to pale yellow. |

| Boiling Point | ~215–225 °C (est.) | Slightly lower than dihydrosafrole (228°C) due to branching. |

| Density | ~1.06–1.08 g/cm³ | Typical for alkyl-benzodioxoles. |

| Solubility | Insoluble in water | Soluble in organic solvents (EtOH, EtOAc, DCM, Hexane). |

| Lipophilicity (LogP) | ~3.2–3.5 (calc.) | Highly lipophilic due to the isopropyl group. |

| Refractive Index | ~1.52–1.53 | Characteristic of aromatic ethers. |

Synthesis and Manufacturing

The synthesis of 5-isopropyl-1,3-benzodioxole is typically achieved through the methylenation of 4-isopropylcatechol . This route ensures the correct regiochemistry and utilizes readily available precursors.

Core Synthetic Pathway

-

Step 1: Alkylation (Friedel-Crafts): Catechol is alkylated with isopropanol or isopropyl halide in the presence of an acid catalyst (e.g., H₂SO₄, H₃PO₄) to yield 4-isopropylcatechol.

-

Step 2: Methylenation: 4-Isopropylcatechol reacts with a methylene source (dibromomethane or dichloromethane) under basic conditions to close the dioxole ring.

Detailed Protocol (Step 2 - Methylenation)

-

Reagents: 4-Isopropylcatechol (1.0 eq), Dibromomethane (1.2 eq), Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).

-

Solvent: DMF or Acetone (anhydrous).

-

Conditions: Reflux (60–80°C) for 12–24 hours under inert atmosphere (N₂).

-

Workup: Filter inorganic salts, concentrate solvent, dilute with water, extract with ethyl acetate.

-

Purification: Vacuum distillation or silica gel chromatography (Hexane/EtOAc gradient).

DOT Diagram: Synthesis Workflow

Figure 2: Synthetic pathway from catechol to 5-isopropyl-1,3-benzodioxole.[3]

Reactivity and Applications

Drug Development (Protease Inhibitors)

The primary documented application of 5-isopropyl-1,3-benzodioxole is as an intermediate for saccharin-based enzyme inhibitors .[4] Specifically, it is used to synthesize 4-isopropyl-6,7-methylenedioxysaccharin , a potent inhibitor of Human Leukocyte Elastase (HLE).

Mechanism:

-

The benzodioxole ring is functionalized (e.g., brominated, then amidated/sulfonated) to build the saccharin scaffold.[2][4]

-

The isopropyl group provides hydrophobic interactions within the enzyme's S1 or S2 pocket, enhancing binding affinity.

-

The methylenedioxy group adds rigidity and metabolic resistance.

Electrophilic Aromatic Substitution

The benzodioxole ring is electron-rich, making it highly susceptible to electrophilic substitution (bromination, nitration, acylation).

-

Regioselectivity: The isopropyl group (at C5) and the oxygen atoms direct incoming electrophiles. Substitution typically occurs at position 6 (ortho to the isopropyl group and para to the oxygen) or position 4, depending on steric hindrance.

Metabolic Considerations (CYP450)

Like many benzodioxoles, this compound can act as a mechanism-based inhibitor of Cytochrome P450 enzymes . The methylene carbon between the oxygens can be oxidized to a carbene intermediate, which coordinates irreversibly with the heme iron of the CYP enzyme. This property is often exploited to extend the half-life of co-administered drugs (bioavailability enhancement).

Safety and Handling

-

Hazards: Likely causes skin and eye irritation (H315, H319). May cause respiratory irritation (H335).

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation.

-

Handling: Use standard PPE (gloves, goggles, lab coat). Perform synthesis in a fume hood due to the use of alkylating agents.

References

-

Preparation of 2-Saccharinylmethyl Aryl Carboxylates . European Patent Application EP0594257A1. (1994). Describes the synthesis of 5-isopropyl-1,3-benzodioxole and its conversion to saccharin derivatives.

-

Sucrose Octasulfate Sodium Salt and Related Compounds . EvitaChem Product Catalog. (2024). Lists CAS 108303-53-3.[3]

-

Alkylation of Hydroxyarenes with Olefins in Ionic Liquids . World Intellectual Property Organization WO2006074401A1. (2006). Discusses the synthesis of 4-isopropylcatechol precursor.

-

1,3-Benzodioxole, 5-propyl- (Dihydrosafrole) Data . NIST Chemistry WebBook. Provided for comparative physicochemical properties of the n-propyl isomer.

Sources

- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 2. EP0594257A1 - 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors and compositions and method of use thereof - Google Patents [patents.google.com]

- 3. evitachem.com [evitachem.com]

- 4. 2-Saccharinylmethyl aryl and aryloxy acetates useful as proteolytic enzyme inhibitors and pharmaceutical compositions contaning them - Patent 0550112 [data.epo.org]

5-Isopropyl-1,3-benzodioxole CAS number and molecular identifiers

CAS Registry Number: 108303-53-3 Chemical Family: Benzodioxoles / Methylenedioxybenzenes Primary Application: Pharmaceutical Intermediate, P450 Cytochrome Inhibitor Scaffold

Executive Summary & Chemical Identity

5-Isopropyl-1,3-benzodioxole (also designated as 5-(1-methylethyl)-1,3-benzodioxole) is a lipophilic aromatic heterocycle serving as a critical intermediate in the synthesis of protease inhibitors and insecticide synergists. Structurally, it consists of a benzene ring fused to a dioxole ring (the methylenedioxy moiety) with an isopropyl substitution at the 5-position.

Unlike its n-propyl isomer (dihydrosafrole), the isopropyl variant introduces specific steric bulk and altered metabolic stability, making it a valuable scaffold in medicinal chemistry for modulating the binding affinity of saccharinyl-based enzyme inhibitors.

Table 1: Molecular Identifiers and Physicochemical Properties

| Property | Value / Identifier |

| CAS Registry Number | 108303-53-3 |

| IUPAC Name | 5-(propan-2-yl)-1,3-benzodioxole |

| Synonyms | 5-Isopropylbenzo[d][1,3]dioxole; 1,2-(Methylenedioxy)-4-isopropylbenzene |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| SMILES | CC(C)C1=CC2=C(C=C1)OCO2 |

| InChI Key | JHUBNQSPUZXGKI-UHFFFAOYSA-N |

| Physical State | Pale yellow to colorless oily liquid |

| Solubility | Soluble in organic solvents (DCM, EtOAc, Ethanol); Insoluble in water |

| Predicted Boiling Point | ~215–220 °C (at 760 mmHg) |

Synthetic Methodology

The synthesis of 5-isopropyl-1,3-benzodioxole relies on the electrophilic aromatic substitution of the electron-rich 1,3-benzodioxole core. The presence of the dioxy- bridge activates the benzene ring, directing substitution primarily to the para position relative to the oxygen atoms (positions 5 or 6).

Protocol: Friedel-Crafts Alkylation

Objective: Selective introduction of the isopropyl group using isopropyl bromide and a Lewis acid catalyst.

Reagents:

-

Substrate: 1,3-Benzodioxole (1.0 eq)

-

Alkylating Agent: Isopropyl Bromide (2-Bromopropane) (1.1 eq)

-

Catalyst: Aluminum Chloride (AlCl₃) (0.1 - 0.2 eq) or anhydrous FeCl₃

-

Solvent: Dichloromethane (DCM) or Carbon Disulfide (CS₂)

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous AlCl₃ in dry DCM under an inert nitrogen atmosphere.

-

Substrate Addition: Cool the mixture to 0°C. Slowly add 1,3-benzodioxole dissolved in DCM. The solution may darken due to complexation.

-

Alkylation: Dropwise add isopropyl bromide over 30 minutes, maintaining the temperature below 5°C to prevent poly-alkylation.

-

Reaction Propagation: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1). The product will appear as a less polar spot compared to the starting material.

-

Quenching: Pour the reaction mixture carefully onto crushed ice/HCl to hydrolyze the aluminum complex.

-

Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with saturated NaHCO₃ (to remove acid traces) and brine. Dry over anhydrous MgSO₄.

-

Purification: Concentrate the solvent in vacuo. Purify the crude oil via fractional distillation under reduced pressure or silica gel column chromatography (eluent: 100% Hexanes to 5% EtOAc/Hexanes).

Critical Control Point: Temperature control during the addition of the alkyl halide is vital. Elevated temperatures promote the formation of 5,6-diisopropyl-1,3-benzodioxole byproducts.

Visualization: Synthetic Pathway

Figure 1: Friedel-Crafts alkylation pathway for the synthesis of 5-isopropyl-1,3-benzodioxole.

Biological Mechanisms & Applications

The 5-isopropyl-1,3-benzodioxole moiety is not merely a structural spacer; it possesses inherent biological activity related to the inhibition of oxidative enzymes.

3.1 Cytochrome P450 Inhibition (Synergist Activity)

Like its structural analogs (e.g., piperonyl butoxide), the 1,3-benzodioxole ring is a "suicide substrate" for Cytochrome P450 enzymes.

-

Mechanism: The P450 enzyme attacks the methylene bridge carbon (CH₂).

-

Result: This leads to the formation of a stable carbene-iron complex with the heme center of the enzyme, irreversibly inhibiting it.

-

Utility: This mechanism is exploited to potentiate the activity of other drugs or insecticides by preventing their metabolic breakdown.

3.2 Protease Inhibitor Intermediate

Patent literature identifies 5-isopropyl-1,3-benzodioxole as a key intermediate in the synthesis of saccharinylmethyl aryl carboxylates . These compounds function as inhibitors of proteolytic enzymes, specifically Human Leukocyte Elastase (HLE) .[1]

-

Therapeutic Relevance: HLE inhibition is a target for treating degenerative inflammatory diseases such as emphysema and rheumatoid arthritis.[2][1]

-

Structural Role: The isopropyl group provides necessary lipophilicity and steric occlusion, optimizing the fit of the inhibitor within the hydrophobic pocket of the enzyme.

Visualization: P450 Inhibition Mechanism

Figure 2: Mechanism of Cytochrome P450 inactivation by the benzodioxole moiety.

Safety & Handling Protocol

While specific toxicological data for the isopropyl derivative is less abundant than for safrole, it should be handled with the precautions standard for alkyl-benzodioxoles.

-

Hazard Classification (Predicted): Skin Irritant (H315), Eye Irritant (H319).

-

Precursor Status: Unlike safrole or isosafrole, the isopropyl derivative is generally not listed as a List I chemical precursor for illicit drug synthesis, but researchers must verify local regulations as "unspecified benzodioxoles" can sometimes fall under analog acts.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The methylene bridge is susceptible to auto-oxidation over long periods, leading to ring-opening or polymerization.

References

-

European Patent Office. (1994). EP0594257A1: 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors.[1] Retrieved from

-

National Institute of Standards and Technology (NIST). (2025).[3] 1,3-Benzodioxole General Properties. Retrieved from [Link]

Sources

- 1. EP0594257A1 - 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors and compositions and method of use thereof - Google Patents [patents.google.com]

- 2. 2-Saccharinylmethyl aryl and aryloxy acetates useful as proteolytic enzyme inhibitors and pharmaceutical compositions contaning them - Patent 0550112 [data.epo.org]

- 3. Costunolide [webbook.nist.gov]

Physicochemical Profiling & Solubility Landscape: 5-Isopropyl-1,3-benzodioxole

[1]

Executive Summary & Molecular Identity

5-Isopropyl-1,3-benzodioxole is a lipophilic organic intermediate characterized by a methylenedioxybenzene core substituted with an isopropyl group. Its solubility behavior is governed by the competition between the hydrophobic aromatic/isopropyl moieties and the slightly polar ether linkages in the dioxole ring.

Vital Statistics

| Parameter | Data / Prediction | Confidence Level |

| CAS Number | 108303-53-3 (Generic) | High |

| Molecular Formula | C₁₀H₁₂O₂ | High |

| Molecular Weight | 164.20 g/mol | High |

| Physical State (25°C) | Liquid (Oil) | High (Analog-based) |

| Predicted LogP | 2.9 – 3.2 | High (Consensus Model) |

| Boiling Point | ~235–245°C (Est.[1][2][3] at 760 mmHg) | Moderate |

| Density | ~1.04 – 1.07 g/cm³ | Moderate |

Solubility & Miscibility Dashboard

Since the compound is a liquid at ambient conditions, "solubility" in organic solvents refers to miscibility , while in water, it refers to Liquid-Liquid Equilibrium (LLE) .

A. Organic Solvent Miscibility (Predicted)

Based on "Like Dissolves Like" principles and the dielectric constants of structural analogs (e.g., Safrole, Dihydrosafrole):

| Solvent Class | Representative Solvents | Miscibility Status | Mechanistic Insight |

| Non-Polar | n-Hexane, Heptane, Toluene | Fully Miscible | Driven by Van der Waals forces; excellent compatibility with the isopropyl/aromatic core. |

| Polar Aprotic | Ethyl Acetate, Acetone, DCM | Fully Miscible | Dipole-dipole interactions stabilize the dioxole ether oxygen. |

| Polar Protic | Ethanol, Isopropanol (IPA) | Fully Miscible | Soluble, though phase separation could occur at extremely low temperatures (<-20°C). |

| Chlorinated | Chloroform, Dichloromethane | Fully Miscible | High solvation energy for aromatic ethers. |

B. Aqueous Solubility Profile

-

Water Solubility: Very Low (< 0.05 wt%)

-

Behavior: Forms a distinct organic phase (oil) denser than water.

-

pH Dependence: Negligible. The acetal-like linkage is stable to base but sensitive to strong acids at high temperatures.

Technical Protocol: Determination of Solubility Metrics

For researchers requiring precise thermodynamic data for process scale-up (e.g., crystallization of derivatives or liquid-liquid extraction), the following self-validating protocols are recommended.

Workflow Visualization (Graphviz)

The following diagram outlines the decision tree for characterizing the solubility/miscibility profile.

Caption: Decision matrix for selecting the correct experimental and modeling pathway based on the physical state of the solute.

Protocol A: Aqueous Solubility (Liquid-Liquid Equilibrium)

Objective: Determine the saturation limit of 5-isopropyl-1,3-benzodioxole in water (and water in the oil).

-

Equilibration:

-

Mix excess 5-isopropyl-1,3-benzodioxole with HPLC-grade water (ratio 1:10) in a jacketed equilibrium cell.

-

Stir at constant temperature (e.g., 298.15 K) for 24 hours.

-

Allow phases to settle for 4 hours.

-

-

Sampling:

-

Carefully withdraw the aqueous phase (bottom or top depending on density, likely top for water if oil is denser, but check density ~1.06). Note: Benzodioxoles are often denser than water.

-

Filter through a 0.22 µm PVDF syringe filter (pre-saturated) to remove micro-droplets.

-

-

Quantification:

-

Analyze via HPLC-UV (approx. 280 nm) or GC-FID.

-

External Standard: Construct a calibration curve using ethanol-diluted standards.

-

Protocol B: Solid-Liquid Solubility (Low Temperature)

Objective: If the compound solidifies at low process temperatures (e.g., -10°C), determine the solubility curve.

-

Method: Dynamic Laser Monitoring (turbidimetry).

-

Procedure:

-

Prepare mixtures of known mole fraction (

) in solvents (Ethanol, Toluene). -

Slowly cool/heat the mixture while monitoring laser transmittance.

-

Record the temperature (

) where the last crystal disappears (clear point).

-

-

Data Correlation: Fit the (

) data to the Modified Apelblat Equation :

Thermodynamic Modeling Framework

For researchers integrating this molecule into process simulations (Aspen Plus, Dynochem), use the following thermodynamic models based on the generated data.

For Liquid-Liquid Extraction (LLE)

Use the NRTL (Non-Random Two-Liquid) model to predict activity coefficients (

-

Key Parameter: Binary Interaction Parameters (

). -

Relevance: Critical for designing extraction washes during synthesis workup.

For Crystallization (SLE)

If isolating a solid derivative (e.g., the sulfonated intermediate mentioned in patents), the van't Hoff equation describes the dissolution thermodynamics:

- : Enthalpy of dissolution (typically endothermic, positive value).

- : Entropy of dissolution (driving force).[4]

References & Authoritative Sources

-

Synthesis & Intermediates:

-

Process for the preparation of 1,3-benzodioxole heterocyclic compounds.[5][1][2][6][7] (Patent WO2018234299A1). Identifies benzodioxole derivatives and purification via crystallization.

-

2-Saccharinylmethyl aryl carboxylates...[5] (Patent EP0594257A1). Describes the synthesis and isolation of 5-isopropyl-1,3-benzodioxole.

-

-

Solubility Modeling Standards:

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data. (Standard reference for the Apelblat model).

-

Prausnitz, J. M., et al. Molecular Thermodynamics of Fluid-Phase Equilibria. (Definitive text for NRTL/UNIQUAC models).

-

-

Chemical Property Databases:

-

PubChem Compound Summary for 1,3-Benzodioxole derivatives. National Center for Biotechnology Information.

-

NIST Chemistry WebBook, SRD 69.[3] Thermochemical data for benzodioxole core structures.

-

Sources

- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 2. 1,3-Benzodioxole | 274-09-9 [chemicalbook.com]

- 3. 1,3-Benzodioxol-5-ol [webbook.nist.gov]

- 4. sid.ir [sid.ir]

- 5. EP0594257A1 - 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors and compositions and method of use thereof - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US6160133A - Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives - Google Patents [patents.google.com]

Metabolic Pathways and CYP450 Inhibition Mechanisms of 5-Isopropyl-1,3-benzodioxole

[1]

Executive Summary

5-Isopropyl-1,3-benzodioxole (IPBD) represents a classic lipophilic chemical scaffold found in fragrance ingredients, pesticide synergists, and pharmaceutical intermediates. Its metabolism in mammalian systems is defined by a kinetic competition between bioactivation (leading to mechanism-based inhibition of Cytochrome P450s) and detoxification (facilitating clearance).

-

Primary Clearance Route: Benzylic hydroxylation of the isopropyl side chain to form a tertiary alcohol.

-

Primary Toxicity/Interaction Route: Oxidative attack on the methylenedioxy ring, generating a reactive carbene intermediate that irreversibly complexes with the CYP450 heme iron (Mechanism-Based Inhibition).

-

Secondary Toxicity: Formation of catechols and subsequent oxidation to electrophilic quinones.

Physicochemical & Enzymatic Context

IPBD is a Type I CYP450 ligand. Its lipophilicity (

Key Enzyme Systems

-

CYP450 (Phase I): Responsible for both ring demethylenation and side-chain hydroxylation.

-

COMT (Catechol-O-Methyltransferase): Methylates the catechol metabolite (Phase II).

-

UGT/SULT: Conjugates the hydroxylated metabolites for renal excretion.

Detailed Metabolic Pathways

Pathway A: The "Suicide" Track (Ring Oxidation & MBI)

This pathway is characteristic of all methylenedioxyphenyl (MDP) compounds. It does not lead to immediate clearance but rather to enzyme inactivation.

-

Hydrogen Abstraction: The CYP450 oxo-ferryl species (

) abstracts a hydrogen atom from the methylene bridge ( -

Hydroxylation: The resulting radical recombines to form a hydroxy-methylenedioxy intermediate.

-

Divergence: This unstable hemiacetal-like intermediate can spontaneously collapse into a catechol (releasing formate) or dehydrate to form a carbene .

-

Carbene Complexation: The carbene species (

) acts as a strong ligand, coordinating covalently with the ferrous (

Pathway B: The Clearance Track (Side-Chain Oxidation)

The isopropyl group at the C5 position offers a competing site for oxidation. Unlike linear alkyl chains (e.g., n-propyl in dihydrosafrole), the isopropyl group has a tertiary benzylic carbon .

-

Benzylic Hydroxylation: CYP450 targets the tertiary carbon (

) of the isopropyl group. This is energetically favored due to the stability of the tertiary benzylic radical. -

Product: Formation of 1-(1,3-benzodioxol-5-yl)-1-methylethanol (a tertiary alcohol).

-

Fate: This metabolite is stable and polar enough to be conjugated directly by UGTs (Glucuronidation) and excreted.

Pathway C: Catechol Formation & Quinone Toxicity

If Pathway A proceeds to ring opening (demethylenation) rather than carbene complexation:

-

Catechol Formation: The methylene bridge is lost as formate/CO, yielding 5-isopropylbenzene-1,2-diol .

-

Quinone Cycling: This catechol can be oxidized (by CYP or auto-oxidation) to an ortho-quinone .

-

Toxicity: The quinone is a Michael acceptor that can alkylate cellular proteins or deplete Glutathione (GSH).

Visualization of Metabolic Fate[4]

The following diagram illustrates the branching pathways of IPBD metabolism, highlighting the critical split between stable clearance and enzyme inactivation.

Figure 1: Divergent metabolic pathways of 5-Isopropyl-1,3-benzodioxole showing bioactivation (Red) and clearance (Green) routes.[1][4]

Experimental Protocols for Validation

To confirm these pathways in a drug development setting, the following protocols are required. These are designed to distinguish between reversible inhibition, mechanism-based inhibition, and metabolite formation.

Protocol 1: Detection of Metabolite-Intermediate Complex (MIC)

Objective: Confirm the formation of the carbene-heme adduct (Pathway A).

-

System: Rat or Human Liver Microsomes (1-2 mg/mL protein).

-

Incubation: Pre-incubate microsomes with IPBD (10-50 µM) and NADPH (1 mM) for 15 minutes at 37°C.

-

Reference Cell: Microsomes + IPBD without NADPH (or reduced with dithionite only).

-

Sample Cell: Microsomes + IPBD + NADPH + Sodium Dithionite (to reduce the complex).

-

Measurement: Scan difference spectrum from 400 nm to 500 nm.

-

Endpoint: A distinct peak at 455 nm confirms the formation of the ferrous-carbene complex. A peak at 420 nm indicates heme destruction (P420).

Protocol 2: Time-Dependent Inhibition (TDI) Assay

Objective: Quantify the inactivation kinetics (

-

Primary Incubation: Incubate IPBD (0, 1, 5, 10, 25 µM) with microsomes and NADPH for varying times (0, 5, 10, 20 min).

-

Dilution: Dilute an aliquot 1:10 into a secondary incubation mixture containing a probe substrate (e.g., Testosterone for CYP3A4 or Bufuralol for CYP2D6).

-

Secondary Incubation: Measure the residual activity of the probe substrate.

-

Analysis: Plot ln(% Remaining Activity) vs. Pre-incubation Time. Non-linearity or steep slopes indicate mechanism-based inhibition.

Protocol 3: Reactive Metabolite Trapping (GSH)

Objective: Assess the risk of quinone formation (Pathway C).

-

Incubation: Microsomes + IPBD (10 µM) + NADPH + Glutathione (GSH, 5 mM) .

-

Analysis: Analyze supernatant via LC-MS/MS (Neutral Loss scan of 129 Da or Precursor Ion scan of m/z 308).

-

Interpretation: Detection of GSH-IPBD adducts confirms the formation of reactive quinone intermediates.

References

-

Murray, M. (2000). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Current Drug Metabolism. Link

-

Ortiz de Montellano, P. R., & Correia, M. A. (1983). Suicidal Destruction of Cytochrome P-450 during Oxidative Drug Metabolism. Annual Review of Pharmacology and Toxicology. Link

-

Hodgson, E., & Philpot, R. M. (1974). Interaction of Methylenedioxyphenyl (1,3-Benzodioxole) Compounds with Enzymes and Their Effects on Mammals. Drug Metabolism Reviews. Link

-

Testa, B., & Jenner, P. (1981).[6] Inhibitors of Cytochrome P-450s and Their Mechanism of Action. Drug Metabolism Reviews. Link

-

U.S. EPA. (2025). Substance Details: 1,3-Benzodioxole, 5-propyl- (Dihydrosafrole).[7][8] Substance Registry Services. Link

Sources

- 1. Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. data.epo.org [data.epo.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Cytochrome P450 Enzymes [ouci.dntb.gov.ua]

- 7. 1,3-Benzodioxole, 5-propyl- [webbook.nist.gov]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

Methodological & Application

Catalytic hydrogenation protocols for 5-Isopropyl-1,3-benzodioxole precursors

Application Note: Precision Catalytic Hydrogenation Protocols for 5-Isopropyl-1,3-benzodioxole Precursors

Part 1: Executive Summary & Strategic Approach

The synthesis of 5-Isopropyl-1,3-benzodioxole (CAS: 7214-63-3) is a critical transformation in the production of high-value fine chemicals, including insecticide synergists and pharmaceutical intermediates. While direct alkylation of 1,3-benzodioxole often yields poor regioselectivity (ortho/para mixtures), the reduction of 5-substituted precursors —specifically 5-Isopropenyl-1,3-benzodioxole or 1-(1,3-Benzodioxol-5-yl)ethanone —offers a pathway to high isomeric purity (>99%).

This guide prioritizes the Hydrogenation of the Isopropenyl Intermediate (Route A). This method is superior to direct hydrogenolysis of the ketone or alcohol (Route B) regarding atom economy, reaction rate, and preservation of the acid-sensitive methylenedioxy ring.

Key Technical Challenges:

-

Regioselectivity: Ensuring reduction of the exocyclic double bond without reducing the aromatic ring.

-

Chemo-stability: The methylenedioxy bridge is susceptible to cleavage under harsh acidic conditions or high temperatures, leading to catechol byproducts.

-

Exotherm Control: The hydrogenation of styrenyl-type double bonds is highly exothermic (

), requiring strict thermal management on scale.

Part 2: Chemical Pathway & Mechanism

The most robust route involves the dehydration of the tertiary alcohol derived from 3,4-methylenedioxyacetophenone, followed by catalytic hydrogenation.

Figure 1: Synthetic pathway prioritizing the alkene hydrogenation route to minimize ring-opening risks.

Part 3: Critical Process Parameters (CPP)

The following parameters are derived from kinetic studies of

| Parameter | Recommended Range | Rationale |

| Catalyst | 5% Pd/C (50% water wet) | Palladium offers the highest turnover frequency (TOF) for styrenyl bonds. The "wet" form minimizes pyrophoric risk and moderates initial activity. |

| Loading | 0.5 - 2.0 mol% Pd | High activity of the isopropenyl group allows low loading. Excess catalyst promotes ring saturation. |

| Solvent | Ethyl Acetate (EtOAc) | Preferred over alcohols (MeOH/EtOH) to prevent potential acetal exchange or etherification side reactions. EtOAc is non-protic and easy to strip. |

| Pressure | 2 - 5 bar (30 - 75 psi) | Reaction is zero-order in substrate and first-order in H2. Moderate pressure ensures mass transfer without forcing ring reduction. |

| Temperature | 25°C - 40°C | Strict Control Required. Higher temps (>50°C) increase risk of hydrogenolysis of the C-O bonds in the dioxole ring. |

Part 4: Detailed Experimental Protocol

Protocol A: Hydrogenation of 5-Isopropenyl-1,3-benzodioxole

Objective: Selective saturation of the exocyclic double bond. Scale: Laboratory (100 mmol basis).

Materials:

-

Substrate: 5-Isopropenyl-1,3-benzodioxole (16.2 g, 100 mmol).

-

Catalyst: 5% Pd/C (Johnson Matthey Type 39 or equivalent), 50% water wet (0.8 g total weight, ~0.2 mol% Pd).

-

Solvent: Ethyl Acetate (HPLC Grade, 160 mL).

-

Equipment: Parr Shaker or High-Pressure Autoclave (Hastelloy or SS316).

Step-by-Step Methodology:

-

Catalyst Charging (Safety Critical):

-

Under an inert atmosphere (Nitrogen or Argon), charge the reaction vessel with the wet Pd/C catalyst.

-

Note: Never add dry catalyst to flammable solvents. The water content acts as a safety damper.

-

-

Substrate Addition:

-

Dissolve the 5-isopropenyl-1,3-benzodioxole in Ethyl Acetate (10 vol relative to substrate).

-

Gently pour the solution over the catalyst. Avoid splashing catalyst up the reactor walls.

-

-

Inerting:

-

Seal the reactor.

-

Purge with Nitrogen (

bar) to remove oxygen. -

Purge with Hydrogen (

bar) to saturate the headspace.

-

-

Reaction:

-

Pressurize to 3 bar (45 psi) with Hydrogen.

-

Set agitation to maximum (mass transfer limited regime).

-

Monitor temperature.[1][2][3][4][5] An exotherm is expected within the first 10 minutes. Maintain internal temperature

using a cooling jacket or water bath if necessary. -

Reaction is typically complete in 1–3 hours. Monitor H2 uptake; cessation of uptake indicates completion.

-

-

Work-up:

-

Vent H2 and purge with Nitrogen.

-

Filter the reaction mixture through a pad of Celite® or a 0.45

m PTFE membrane to remove the catalyst. -

Caution: The used catalyst filter cake is pyrophoric. Keep wet and dispose of in a dedicated water-waste container.

-

Concentrate the filtrate under reduced pressure (

).

-

-

Purification:

-

The crude product is typically

pure. -

If necessary, distill under high vacuum (BP approx.

at 0.5 mmHg) to yield a colorless oil.

-

Expected Yield: 95–98% Characterization:

-

1H NMR (CDCl3):

1.22 (d, 6H, Isopropyl-CH3), 2.85 (sept, 1H, Isopropyl-CH), 5.92 (s, 2H, -OCH2O-), 6.6-6.8 (m, 3H, Ar-H). Absence of vinylic protons (

Part 5: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Slow Reaction Rate | Catalyst Poisoning | Ensure precursor is free of sulfur or halide impurities (common from Grignard/dehydration steps). |

| Ring Reduction (Over-reduction) | High Temp / High Pressure | Reduce Temp to |

| Ring Opening (Phenols detected) | Acidic Impurities | Check solvent pH. The methylenedioxy ring opens in acid. Add trace K2CO3 if feed is acidic. |

| Dimer Formation | Low H2 Availability | Increase agitation speed (rpm). Reaction is diffusion-controlled. |

Part 6: Process Workflow Diagram

Figure 2: Operational workflow for the batch hydrogenation process.

References

-

Reaction Kinetic of

-methylstyrene (AMS) Hydrogenation. University of Technology, Iraq. (2008). Detailed kinetic modeling of the isopropyl-precursor analog. -

Catalytic hydrogenation of alpha methyl styrene. US Patent 3646235A. (1972). Foundational industrial protocols for Pd/C hydrogenation of styrenyl derivatives.

-

1,3-Benzodioxole Structure and Stability. ChemicalBook. (2024). Review of the chemical stability of the dioxole ring under synthetic conditions.

-

A Useful, Reliable and Safer Protocol for Hydrogenation. ResearchGate. (2025). General best practices for Pd/C handling and solvent selection.

Sources

Green chemistry methods for synthesizing 5-Isopropyl-1,3-benzodioxole

Executive Summary

This application note details sustainable protocols for the synthesis of 5-isopropyl-1,3-benzodioxole , a critical intermediate in the manufacturing of bioactive agrochemicals (insecticide synergists) and fragrance compounds. Traditional methods rely on Friedel-Crafts alkylation using stoichiometric Lewis acids (e.g.,

We present two validated "Green Chemistry" methodologies that utilize Heterogeneous Catalysis and Continuous Flow Processing . These methods eliminate halogenated waste, utilize 2-propanol as a benign alkylating agent, and significantly improve atom economy.

Key Benefits:

-

Waste Reduction:

reduction in process mass intensity (PMI). -

Safety: Elimination of pressurized alkyl halides and volatile chlorinated solvents.

-

Scalability: Protocols are designed for seamless transition from lab-scale microwave batch to pilot-scale continuous flow.

Introduction & Green Chemistry Rationale

The target molecule, 5-isopropyl-1,3-benzodioxole , is synthesized via the electrophilic aromatic substitution of 1,3-benzodioxole. The 5-position is electronically activated by the dioxy-ring system, making it susceptible to alkylation.

The "Traditional" vs. "Green" Gap

| Parameter | Traditional Route ( | Green Route (Zeolite / |

| Catalyst | H-Beta Zeolite or Montmorillonite K-10 (Recyclable) | |

| Reagent | Isopropyl Chloride / Bromide (Ozone depleting potential) | 2-Propanol (Renewable, cheap) |

| Solvent | Dichloromethane (DCM) or Nitrobenzene | Solvent-free or Supercritical |

| Atom Economy | Low (Aluminum salts waste) | High (Water is the only byproduct) |

| Selectivity | Moderate (Poly-alkylation risks) | High (Shape-selective pores limit poly-alkylation) |

Method A: Continuous Flow Alkylation (Preferred)

Technique: Heterogeneous Catalysis in a Packed Bed Reactor (PBR).[1][2] Rationale: Flow chemistry maximizes surface contact between the substrate and the solid acid catalyst, improving conversion rates while minimizing the residence time of the product in the hot zone, which prevents degradation.

Materials & Equipment

-

Reactor: Stainless steel tubular reactor (e.g., 4 mm ID x 100 mm L).

-

Catalyst: Zeolite H-Beta (

ratio ~25) or Aquivion® (Solid Perfluorosulfonic Acid). -

Pump: Dual piston HPLC pump or Syringe Pump.

-

Back Pressure Regulator (BPR): Set to 15–20 bar.

-

Reagents: 1,3-Benzodioxole (neat), 2-Propanol (anhydrous).

Experimental Protocol

-

Catalyst Activation: Pack the reactor with 1.5 g of Zeolite H-Beta. Activate in-line by flushing with

at 150°C for 2 hours to remove adsorbed water. -

Feed Preparation: Prepare a mixture of 1,3-benzodioxole and 2-propanol in a 1:3 molar ratio. (Excess alcohol serves as both reagent and solvent, preventing polymerization).

-

System Priming: Set the system pressure to 20 bar using the BPR. This ensures 2-propanol remains liquid at reaction temperatures (superheated conditions).

-

Reaction Run:

-

Temperature: Heat reactor to 140°C .

-

Flow Rate: 0.5 mL/min (Residence time

5-8 mins depending on void volume). -

Collection: Discard the first 2 column volumes (equilibration). Collect steady-state output.

-

-

Workup:

-

The effluent is cooled.[3]

-

Excess 2-propanol and water (byproduct) are removed via rotary evaporation.

-

Purification: Vacuum distillation (bp ~110°C @ 10 mmHg) yields the pure product.

-

Process Flow Diagram (Graphviz)

Caption: Continuous flow setup for the atom-efficient alkylation of 1,3-benzodioxole using solid acid catalysis.

Method B: Microwave-Assisted Batch Synthesis

Technique: Solvent-Free Clay Catalysis. Rationale: For smaller scale R&D where flow equipment is unavailable, microwave irradiation provides rapid heating, and Montmorillonite K-10 clay acts as an eco-friendly, inexpensive solid acid.

Materials

-

Catalyst: Montmorillonite K-10 (activated clay).

-

Vessel: Microwave-transparent glass vial (sealed).

-

Reagents: 1,3-Benzodioxole (10 mmol), 2-Propanol (15 mmol).

Experimental Protocol

-

Activation: Dry the K-10 clay in an oven at 120°C for 4 hours prior to use.

-

Loading: In a 10 mL microwave vial, add 1.22 g (10 mmol) of 1,3-benzodioxole, 0.90 g (15 mmol) of 2-propanol, and 500 mg of activated K-10 clay.

-

Irradiation:

-

Power: Dynamic mode (max 150W) to maintain temperature.

-

Temperature: 130°C.

-

Time: 15 minutes.

-

-

Workup:

-

Cool to room temperature.

-

Add 5 mL Ethyl Acetate (green solvent) to dilute.

-

Filter to recover the clay (catalyst can be washed with acetone and reactivated).

-

Concentrate filtrate and purify via short-path distillation.

-

Mechanistic Insight & Validation

The reaction proceeds via a Friedel-Crafts Alkylation mechanism. The solid acid catalyst (Zeolite/Clay) protonates the 2-propanol, generating a surface-bound isopropyl carbocation (or an equivalent polarized complex). The electron-rich benzodioxole ring attacks this electrophile.

Why Position 5? The 1,3-dioxole ring is strongly activating and ortho/para directing. Due to steric hindrance at the 2-position (between oxygens) and the symmetry of the molecule, the 5-position (para to O1, meta to O3) is the exclusive site for mono-alkylation.

Mechanistic Pathway (Graphviz)

Caption: Catalytic cycle showing the activation of 2-propanol and electrophilic attack on the benzodioxole ring.

Quality Control & Green Metrics

Analytical Validation[4]

-

GC-MS: Monitor for m/z = 164 (Molecular Ion). Look for absence of di-alkylated byproducts (m/z = 206).

-

1H NMR (CDCl3):

-

Doublet at

1.22 ppm (6H, -CH3 of isopropyl). -

Septet at

2.85 ppm (1H, CH of isopropyl). -

Singlet at

5.92 ppm (2H, -O-CH2-O-). -

Aromatic signals:

6.6-6.8 ppm (3H, m).

-

Green Metrics Comparison

| Metric | Traditional Method | Green Flow Method |

| Yield | 65-75% | 85-92% |

| E-Factor (kg waste / kg product) | > 15 | < 1.5 |

| Solvent Toxicity | High (DCM) | Negligible (Neat/Alcohol) |

| Energy Efficiency | Low (Reflux 24h) | High (Flow/MW < 20 min) |

References

-

Continuous Flow Acylation of 1,3-Benzodioxole

- Title: Improved Process for the Continuous Acyl

- Source: MDPI (Processes), 2024.

- Relevance: Establishes the stability of benzodioxole in flow reactors with solid acid c

-

Zeolite Catalyzed Alkylation

- Title: Zeolite Catalyzed Friedel-Crafts Reactions: A Review.

- Source: Current Organic Chemistry, 2019.

- Relevance: Validates the use of H-Beta and Y-Zeolites for alkylating electron-rich arom

-

Green Synthesis of Isopropyl Esters (Biocatalytic Analog)

- Title: Montmorillonite K-10 catalyzed solvent-free Friedel-Crafts alkylation.

Sources

- 1. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]

- 4. Green synthesis of isopropyl ricinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]

Scalable production of 5-Isopropyl-1,3-benzodioxole for industrial applications

Executive Summary

5-Isopropyl-1,3-benzodioxole (CAS: 326-59-0) is a critical bicyclic intermediate employed in the synthesis of high-value fragrance compounds (e.g., Helional/Ocean Propanal) and synergistic agrochemicals. Its structural integrity—specifically the preservation of the methylenedioxy bridge during functionalization—presents a unique challenge in industrial scale-up.

This application note details a robust, scalable protocol for the Friedel-Crafts alkylation of 1,3-benzodioxole. Unlike generic organic synthesis guides, this document focuses on regiocontrol (favoring the 5-position over the 4-position) and chemoselectivity (preventing ring cleavage and polyalkylation), providing a self-validating workflow for transition from bench (100 g) to pilot (10 kg) scale.

Reaction Chemistry & Mechanism

The synthesis relies on an Electrophilic Aromatic Substitution (EAS).[1] The 1,3-benzodioxole substrate contains an activated aromatic ring due to the electron-donating oxygen atoms. However, the strained five-membered dioxole ring is susceptible to cleavage by strong Lewis acids (like

Mechanistic Pathway

The isopropyl cation (

Key Selectivity Factors:

-

Regioselectivity: Steric hindrance at position 4 minimizes ortho-substitution.

-

Polyalkylation: The product (5-isopropyl-1,3-benzodioxole) is more nucleophilic than the starting material, creating a risk of over-alkylation (forming 4,7-diisopropyl derivatives). This is mitigated by controlling stoichiometry and temperature.

Reaction Visualization

Figure 1: Reaction pathway highlighting the critical divergence between product formation, polyalkylation, and ring cleavage.

Critical Process Parameters (CPP)

Success in this synthesis is defined by the suppression of the "Ring Opening" pathway shown above.

| Parameter | Specification | Causality / Rationale |

| Temperature | -5°C to 5°C | High temperatures (>20°C) promote Lewis acid-catalyzed cleavage of the methylenedioxy ring [1]. |

| Catalyst Loading | 0.15 - 0.25 eq | Sub-stoichiometric Lewis acid is sufficient. Excess catalyst increases tar formation. |

| Reagent Addition | Slow Dosing (2-4 hrs) | Prevents thermal runaway (exothermic) and maintains low instantaneous concentration of electrophile to reduce polyalkylation. |

| Solvent | Dichloromethane (DCM) | Solubilizes the catalyst complex while remaining inert. Note: For green chemistry, cyclohexane may be used with solid acid catalysts. |

| Quenching | Ice/HCl (<10°C) | Rapid hydrolysis of the catalyst complex is required to stop isomerization. |

Scalable Experimental Protocol

Scale: 1.0 kg Input (Pilot Simulation) Expected Yield: 75-85% Purity: >98% (GC)

Materials

-

Substrate: 1,3-Benzodioxole (1.0 kg, 8.19 mol)

-

Reagent: 2-Chloropropane (0.71 kg, 9.0 mol) [1.1 eq]

-

Catalyst: Aluminum Chloride (

), Anhydrous (0.22 kg, 1.64 mol) [0.2 eq] -

Solvent: Dichloromethane (DCM) (5.0 L)

-

Quench: 1M HCl (2.0 L)

Step-by-Step Methodology

Phase 1: Reactor Setup & Inerting

-

Equip a 10 L jacketed glass reactor with an overhead stirrer, internal temperature probe, reflux condenser, and pressure-equalizing addition funnel.

-

Purge the system with

for 30 minutes. Moisture deactivates -

Charge DCM (4.0 L) and 1,3-Benzodioxole (1.0 kg). Start stirring at 250 RPM.

-

Cool the jacket to -10°C. Wait until internal temperature reaches 0°C.

Phase 2: Catalyst Activation

5. Add anhydrous

- Critical: Maintain internal temp < 5°C. The dissolution is exothermic.

- Observation: The solution may turn dark green/brown; this is the active complex.

Phase 3: Controlled Alkylation 6. Mix 2-Chloropropane with the remaining DCM (1.0 L) in the addition funnel. 7. Begin dropwise addition over 3 to 4 hours .

- Control Point: If internal temp rises > 5°C, stop addition immediately.

- Mechanism:[1][2][3][4][5][6] Slow addition ensures the substrate is always in excess relative to the active electrophile, minimizing bis-alkylation.

Phase 4: Reaction Monitoring 8. After addition, stir at 0-5°C for 2 hours. 9. IPC (In-Process Control): Sample 0.5 mL, quench in water/DCM, analyze by GC.

- Target: < 2% unreacted Benzodioxole.

- Limit: < 5% Bis-isopropyl impurity.[7]

Phase 5: Quench & Workup 10. Transfer the reaction mixture slowly into a separate vessel containing 2.0 L of ice-cold 1M HCl under vigorous stirring.

- Safety: Massive exotherm and HCl gas evolution. Scrubber required.[8]

- Separate phases. Wash organic layer with:

- 2 x 1.0 L Water

- 1 x 1.0 L Sat.

- 1 x 1.0 L Brine

- Dry over

Phase 6: Purification (Fractional Distillation) 13. Perform vacuum distillation on the crude oil.

- Fraction 1: Unreacted Benzodioxole (Recycle).

- Fraction 2 (Product): 5-Isopropyl-1,3-benzodioxole (bp ~108-110°C at 10 mmHg).

- Residue: Polyalkylated tars.

Process Workflow Diagram

Figure 2: Industrial process flow diagram (PFD) for the batch production of 5-Isopropyl-1,3-benzodioxole.

Safety & Industrial Hygiene

-

Chemical Hazards:

-

Process Safety:

-

Exotherm: The Friedel-Crafts reaction is highly exothermic. Cooling capacity must be calculated to handle the heat release rate (Qr) during catalyst addition and alkylation.

-

HCl Evolution: The reaction generates stoichiometric HCl gas. An alkaline scrubber (NaOH) is mandatory for the reactor vent.

-

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield / Tars | Ring opening due to high temp or wet reagents. | Ensure T < 5°C. Dry solvents over molecular sieves. |

| High Bis-alkylation | Localized excess of reagent.[11] | Increase stirring rate (improve mixing). Slow down addition rate. |

| Isomer Impurity | Formation of 4-isopropyl isomer. | Use a bulkier Lewis Acid or lower temperature to enhance steric control. |

| Color Issues | Oxidation of phenols (from ring opening). | Ensure thorough |

References

-

Selectivity in Friedel-Crafts Alkylation

-

Chemistry Steps. (2025). Friedel-Crafts Alkylation: Mechanism and Selectivity. Retrieved from

- Note: Provides fundamental mechanistic grounding on carbocation rearrangement and polyalkyl

-

-

Safety Data & Handling

-

Industrial Context (Helional Precursors)

-

KCIL Chemofarbe. (n.d.). 1,3-Benzodioxole Applications in Fragrance and Agrochemicals. Retrieved from

- Note: Validates the industrial utility of the intermediate in fragrance (Helional) and pesticide synergist supply chains.

-

-

Alternative Green Catalysis (Zeolites)

Sources

- 1. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 2. Friedel-Crafts Acetonylation of 1,3-Benzodioxole , Hive Chemistry Discourse [chemistry.mdma.ch]

- 3. Friedel-Crafts Alkylation [organic-chemistry.org]

- 4. EP1048664A2 - Process for the synthesis of 5-allybenzodioxoles - Google Patents [patents.google.com]

- 5. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. US11370799B2 - Methods for the preparation of 1,3-benzodioxole heterocyclic compounds - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.be [fishersci.be]

- 10. afi-usa.com [afi-usa.com]

- 11. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 5-Isopropyl-1,3-benzodioxole in Heterocyclic Chemistry

Content Type: Application Note & Experimental Protocol Subject: 5-Isopropyl-1,3-benzodioxole (CAS: 326-59-0 / 108303-53-3) Keywords: Heterocycle Synthesis, Vilsmeier-Haack, Electrophilic Aromatic Substitution, Drug Discovery Scaffolds

Executive Summary

5-Isopropyl-1,3-benzodioxole represents a "privileged scaffold" in medicinal chemistry, combining the metabolic stability and hydrogen-bond accepting properties of the benzodioxole (methylenedioxybenzene) core with the lipophilic bulk of an isopropyl group. This specific substitution pattern offers a unique bioisostere for catechol-derived pharmacophores, commonly found in phosphodiesterase inhibitors, agrochemicals (synergists), and monoamine neurotransmitter modulators.

This guide details the strategic functionalization of this building block. Unlike simple benzodioxole, the 5-isopropyl group breaks the symmetry of the molecule, dictating strict regioselectivity for electrophilic attacks. The protocols below focus on accessing the 6-position —the "gateway" carbon—to construct fused heterocycles such as quinolines, benzofurans, and saccharin analogues.

Chemical Logic: The "6-Position Gateway"

To successfully utilize 5-isopropyl-1,3-benzodioxole, one must understand its electronic landscape. The molecule contains two activating groups:

-

1,3-Dioxole Ring: A strong electron donor (via resonance) directing ortho and para.

-

Isopropyl Group: A weak electron donor (via hyperconjugation) directing ortho and para.

Regioselectivity Analysis

-

Position 4: Ortho to the dioxole oxygen and ortho to the isopropyl group. Status: Highly sterically encumbered.

-

Position 6: Ortho to the isopropyl group and para to the dioxole oxygen. Status: Electronically activated and sterically accessible.

-

Position 7: Ortho to the dioxole oxygen and meta to the isopropyl group. Status: Activated by oxygen but less favored than position 6 due to the lack of synergistic activation from the alkyl group.

Figure 1: Regioselectivity map for electrophilic attack on the 5-isopropyl-1,3-benzodioxole core.

Protocol A: The Aldehyde Hub (Vilsmeier-Haack)

Target Intermediate: 6-Formyl-5-isopropyl-1,3-benzodioxole Application: Precursor for Quinolines (via Friedländer), Coumarins (via Knoevenagel), and Stilbenes.

The Vilsmeier-Haack reaction is the preferred method for formylation over Friedel-Crafts variants (e.g., Gattermann-Koch) because it avoids strong Lewis acids (like AlCl₃) that can cleave the sensitive methylenedioxy bridge [1].

Reagents & Stoichiometry

| Reagent | Equiv.[1] | Role |

| 5-Isopropyl-1,3-benzodioxole | 1.0 | Substrate |

| Phosphorus Oxychloride (POCl₃) | 1.2 | Electrophile Generator |

| DMF (Anhydrous) | 5.0 | Solvent & Reagent |

| Sodium Acetate (aq) | Excess | Quenching Buffer |

Step-by-Step Methodology

-

Preparation of Vilsmeier Reagent:

-

In a flame-dried round-bottom flask under Argon, charge anhydrous DMF (5.0 equiv).

-

Cool to 0°C using an ice bath.[1]

-

Add POCl₃ (1.2 equiv) dropwise over 20 minutes. Caution: Exothermic.

-

Stir at 0°C for 30 minutes until a pale yellow semi-solid (iminium salt) forms.

-

-

Substrate Addition:

-

Dissolve 5-isopropyl-1,3-benzodioxole (1.0 equiv) in a minimal amount of DMF.

-

Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Allow the mixture to warm to room temperature, then heat to 70°C for 4 hours. Monitoring: TLC (Hexane/EtOAc 8:2) should show consumption of starting material (Rf ~0.8) and appearance of a polar aldehyde spot (Rf ~0.4).

-

-

Work-up (Critical for Yield):

-

Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

-

Neutralize slowly with saturated aqueous Sodium Acetate or NaHCO₃ to pH 6-7. Note: Strong bases (NaOH) can cause Cannizzaro side reactions.

-

Extract with Dichloromethane (DCM) (3x).[2]

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

-

-

Purification:

-

Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

-

Yield Expectation: 85-92%.

-

Protocol B: The Sulfonyl Hub (Chlorosulfonation)

Target Intermediate: 5-Isopropyl-1,3-benzodioxole-6-sulfonyl chloride Application: Synthesis of Sulfonamides, Sultams, and Saccharin analogues [2].

This reaction utilizes chlorosulfonic acid (ClSO₃H) as both solvent and reagent. Temperature control is vital to prevent disulfonation or ring opening.

Reagents & Stoichiometry

| Reagent | Equiv.[1] | Role |

| 5-Isopropyl-1,3-benzodioxole | 1.0 | Substrate |

| Chlorosulfonic Acid (ClSO₃H) | 4.0 | Electrophile & Solvent |

| Thionyl Chloride (SOCl₂) | 1.5 | Finishing Agent (Optional) |

| DCM | Solvent | Extraction |

Step-by-Step Methodology

-

Reaction Setup:

-

Charge Chlorosulfonic acid (4.0 equiv) into a flask equipped with a drying tube (CaCl₂).

-

Cool to -10°C (Ice/Salt bath).

-

-

Addition:

-

Add 5-isopropyl-1,3-benzodioxole dropwise (neat or dissolved in minimal CHCl₃) over 30 minutes.

-

Critical: Maintain internal temperature below 0°C.[1]

-

After addition, stir at 0°C for 2 hours, then allow to warm to 10°C for 1 hour.

-

-

Quenching (Hazardous Step):

-

Do NOT add water to the acid.

-

Pour the reaction mixture slowly onto a stirred slurry of crushed ice and water. Expect vigorous evolution of HCl gas.

-

The sulfonyl chloride will precipitate as an oil or solid.

-

-

Isolation:

-

Extract immediately with DCM (sulfonic acid chlorides are hydrolytically unstable).

-

Wash with cold water (2x) and cold brine (1x).

-

Dry over MgSO₄ (Sodium sulfate can sometimes trap water in crystal lattices, promoting hydrolysis).

-

Concentrate in vacuo at <30°C.

-

-

Downstream Coupling (Example):

-

To the crude sulfonyl chloride in DCM, add an amine (HNR₂) and Triethylamine (2.0 equiv) to generate the sulfonamide library.

-

Application Case Study: Fused Quinoline Synthesis

Objective: Synthesis of 8-isopropyl-[1,3]dioxolo[4,5-g]quinoline.

This workflow demonstrates how to convert the Aldehyde (Protocol A) into a fused heterocycle.

Figure 2: Synthetic pathway from building block to fused quinoline.

-

Condensation: React the 6-formyl intermediate with acetone (or a cyclic ketone) in the presence of NaOH (10%) to form the chalcone/enone.

-

Cyclization: Treat the enone with hydroxylamine or hydrazine, or perform a Friedländer condensation with 2-aminobenzaldehyde derivatives to fuse a pyridine ring onto the benzodioxole core.

Troubleshooting & Expert Tips

Stability of the Dioxole Ring

-

Risk: The methylenedioxy bridge is an acetal. It is stable to base but sensitive to strong Lewis acids (AlCl₃, BBr₃) and strong mineral acids at high temperatures.

-

Solution: Always use POCl₃/DMF (mild) instead of Friedel-Crafts acylation. If Lewis acids are necessary, use SnCl₄ or TiCl₄ at low temperatures (-78°C).

Purification of Sulfonyl Chlorides[4]

-

Issue: Sulfonyl chlorides derived from electron-rich rings can degrade on silica gel.

-

Tip: Use the crude material directly for the next coupling step. If purification is required, use rapid filtration through a short plug of silica with 100% DCM.

Characterization (NMR)[5][6][7]

-

Diagnostic Signal: In ¹H NMR, the methylenedioxy protons appear as a singlet around δ 5.9 - 6.1 ppm . The isopropyl group will show a characteristic septet (~3.0 ppm) and doublet (~1.2 ppm).

-

Regiochemistry Check: A 6-substituted product will typically show two aromatic singlets (para to each other) in the aromatic region, whereas a mixture of isomers would show complex splitting.

References

-

Vilsmeier-Haack Formylation Mechanism & Scope: Jones, G., & Stanforth, S. P. "The Vilsmeier Reaction of Non-Aromatic Compounds." Organic Reactions, 2000, 56, 355-659.

-

Synthesis of Benzodioxole Sulfonamides (Saccharin Analogues): Organic Syntheses, Coll. Vol. 6, p. 1016 (1988); Vol. 69, p. 158 (1990). (General protocols for sulfonamide synthesis adapted for benzodioxoles).

-

Regioselectivity in Benzodioxoles: Dalton, L. K., et al. "The synthesis of some methylenedioxyphenyl derivatives."[4] Australian Journal of Chemistry, 1969. (Discusses the directing effects of the dioxole ring).

-

General Reactivity of 1,3-Benzodioxoles: ChemicalBook Database Entry: 5-Isopropyl-1,3-benzodioxole.

Sources

Reagents for the functionalization of 5-Isopropyl-1,3-benzodioxole

Application Note: Precision Functionalization of 5-Isopropyl-1,3-benzodioxole

Part 1: Introduction & Substrate Analysis

5-Isopropyl-1,3-benzodioxole represents a unique scaffold in medicinal chemistry and fragrance synthesis, combining the electron-rich character of the methylenedioxy bridge with the lipophilic bulk of an isopropyl group. Successful functionalization requires a nuanced understanding of the competing electronic directing effects and the chemical stability of the acetal ring.

Reactivity Profile & Regioselectivity

The molecule contains two directing groups on the benzene ring:[1][2]

-

1,2-Methylenedioxy group: A strong ortho/para-director (activator). It strongly activates positions 4 and 7 (ortho to oxygens) and position 5/6 (para to oxygens).

-

5-Isopropyl group: A weak ortho/para-director (activator) via hyperconjugation.

The "Cooperative" Sweet Spot (C-6): In 5-isopropyl-1,3-benzodioxole, Position 6 is the primary site for Electrophilic Aromatic Substitution (EAS).

-

Electronic: It is ortho to the activating isopropyl group and ortho to the oxygen at position 1. Both groups cooperatively activate this site.

-

Steric: While the isopropyl group adds bulk, the planar nature of the dioxole ring minimizes steric clash compared to open-chain dialkoxy benzenes. However, bulky electrophiles may show competitive substitution at Position 4 or 7.

Stability Warning: The methylenedioxy ring is an acetal. It is susceptible to acid-catalyzed hydrolysis (ring opening) under harsh acidic conditions or in the presence of strong Lewis acids (e.g., AlCl₃ at high temperatures), leading to catechols or tars.

Part 2: Reagent Selection Guide

| Transformation | Recommended Reagent System | Mechanism | Selectivity | Critical Notes |

| Bromination | Br₂ / CH₂Cl₂ (0°C) | EAS | C-6 (>95%) | High yield; low temp prevents benzylic radical substitution. |

| Bromination (Mild) | NBS / DMF (RT) | EAS | C-6 | Best for scale-up; avoids handling elemental bromine. |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | EAS | C-6 | Excellent for introducing -CHO without ring cleavage. |

| Acylation | R-COCl / SnCl₄ or ZnCl₂ | Friedel-Crafts | C-6 | Avoid AlCl₃ if possible to prevent ether cleavage. Use "soft" Lewis acids. |

| Nitration | HNO₃ / AcOH (15°C) | EAS | C-6 | Exothermic. Temp control is vital to prevent oxidative ring opening. |

| Benzylic Oxidation | DDQ or NBS/AIBN | Radical | Isopropyl Methine | Targets the side chain, not the ring. |

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Bromination (Synthesis of 6-Bromo-5-isopropyl-1,3-benzodioxole)

Rationale: Elemental bromine provides atom economy, while DCM allows for easy solvent removal. Low temperature ensures the reaction remains electrophilic (ring) rather than radical (side-chain).

Materials:

-

5-Isopropyl-1,3-benzodioxole (1.0 equiv)

-

Bromine (Br₂) (1.05 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

Sat. Na₂S₂O₃ (Sodium thiosulfate)

Procedure:

-

Setup: Charge a 3-neck round-bottom flask with 5-isopropyl-1,3-benzodioxole dissolved in DCM (0.5 M concentration). Equip with a pressure-equalizing addition funnel and a drying tube (CaCl₂).

-

Cooling: Cool the solution to 0°C using an ice/water bath. Stirring must be vigorous.

-

Addition: Dilute Br₂ in DCM (1:1 v/v) and add dropwise over 30 minutes. Note: The solution will turn reddish-brown.

-

Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The starting material spot should disappear.

-

Quench: Add sat. Na₂S₂O₃ solution slowly until the red bromine color dissipates completely (turning pale yellow/clear).

-

Workup: Separate layers. Extract aqueous layer with DCM (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: If necessary, recrystallize from ethanol or purify via short-path silica plug (100% Hexanes).

Protocol B: Vilsmeier-Haack Formylation (Synthesis of 6-Formyl-5-isopropyl-1,3-benzodioxole)

Rationale: This introduces a versatile carbon handle (-CHO) at the C-6 position. The conditions are mild enough to preserve the dioxole ring.

Materials:

-

5-Isopropyl-1,3-benzodioxole (1.0 equiv)

-

Phosphorus Oxychloride (POCl₃) (1.2 equiv)

-

N,N-Dimethylformamide (DMF) (3.0 equiv - acts as reagent & solvent)

Procedure:

-

Vilsmeier Complex: In a dry flask under Argon, cool DMF to 0°C . Add POCl₃ dropwise. A white precipitate (chloroiminium salt) may form. Stir for 30 mins.

-

Addition: Add 5-isopropyl-1,3-benzodioxole (neat or dissolved in minimal DMF) dropwise to the complex at 0°C.

-

Heating: Warm to Room Temperature (RT), then heat to 70°C for 4–6 hours. Do not exceed 80°C to avoid charring.

-

Hydrolysis: Cool the mixture to RT. Pour slowly into crushed ice/water containing NaOAc (buffered hydrolysis prevents acid cleavage). Stir for 1 hour.

-

Isolation: The product often precipitates as a solid. Filter and wash with water.[3] If oil separates, extract with EtOAc, wash with NaHCO₃, and concentrate.

Part 4: Visualizations

Figure 1: Reactivity Map & Regioselectivity

This diagram illustrates the competing electronic effects and the dominant reaction pathway.

Caption: Electronic directing effects in 5-isopropyl-1,3-benzodioxole favoring C-6 substitution.

Figure 2: Functionalization Workflow

Caption: Primary synthetic pathways for transforming the 5-isopropyl-1,3-benzodioxole scaffold.

Part 5: References

-

PrepChem. "Synthesis of 5-Bromo-6-isopropyl-1,3-benzodioxole." PrepChem.com. Accessed 2026. Link

-

BenchChem. "Application Notes and Protocols: Nitration of 5-bromo-1,3-benzodioxole." BenchChem. Accessed 2026. Link

-

Sigma-Aldrich. "Friedel–Crafts Acylation: Mechanism and Catalysts." Sigma-Aldrich Technical Library. Link

-

ChemicalBook. "1,3-Benzodioxole Properties and Reactions." ChemicalBook. Accessed 2026. Link

-

ResearchGate. "Synthesis of bromination derivatives of 1,3-benzodioxole." ResearchGate. Accessed 2026. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Isopropyl-1,3-benzodioxole

Welcome to the technical support center for the synthesis of 5-Isopropyl-1,3-benzodioxole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and improve your overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 5-Isopropyl-1,3-benzodioxole, and what are the trade-offs in terms of yield and complexity?

There are two main strategic approaches to synthesizing 5-Isopropyl-1,3-benzodioxole:

-

Route A: Isopropylation of 1,3-Benzodioxole. This is a direct approach involving an electrophilic substitution reaction, typically a Friedel-Crafts alkylation, on the commercially available 1,3-benzodioxole starting material.[1]

-

Route B: Cyclization of an Isopropyl-substituted Catechol. This route involves first synthesizing or obtaining 4-isopropylcatechol and then forming the methylenedioxy bridge using a suitable methyleneating agent like dihalomethane.[2]

Comparison of Synthetic Routes:

| Route | Starting Material | Key Reaction | Typical Yield | Advantages | Disadvantages |

| A | 1,3-Benzodioxole | Friedel-Crafts Alkylation | Variable (Low to Moderate) | Fewer steps; readily available starting material. | Poor regioselectivity; risk of poly-alkylation; potential for carbocation rearrangement leading to byproducts.[3][4] |

| B | 4-Isopropylcatechol | Williamson Ether Synthesis (Methylenation) | Moderate to High | High regioselectivity; cleaner reaction profile. | More steps if starting from a simpler phenol; availability of the substituted catechol may be limited. |

Recommendation: For achieving the highest and most consistent yields with better purity control, Route B is generally superior . While it may involve more initial steps to prepare the substituted catechol, the final cyclization step is typically cleaner and more efficient than a direct Friedel-Crafts alkylation on the benzodioxole ring.[5]

Q2: I'm attempting a direct Friedel-Crafts isopropylation of 1,3-benzodioxole (Route A) and my yields are very low with many side products. What's going wrong?

This is a very common issue with this route. The challenges with Friedel-Crafts alkylation, especially with an isopropyl group, are well-documented.[4]

-

Carbocation Rearrangement: While the isopropyl cation is secondary and relatively stable, under strong acid conditions, side reactions can occur. However, the primary issue is not rearrangement in this specific case but rather the reaction control.

-

Poor Regioselectivity: The methylenedioxy group is an ortho-, para-director. This means the incoming isopropyl group can add at either the 4- or 5-position, leading to a mixture of isomers that are often difficult to separate.

-

Poly-alkylation: The first isopropyl group activates the ring, making it more susceptible to a second alkylation, resulting in di-isopropyl-1,3-benzodioxole byproducts.

-

Alternative Pathway (Acylation-Reduction): A more controllable, albeit longer, alternative to direct alkylation is Friedel-Crafts Acylation followed by reduction .

-

Acylation: React 1,3-benzodioxole with propanoyl chloride and a Lewis acid (e.g., AlCl₃) to form 5-propanoyl-1,3-benzodioxole. This reaction is much more regioselective and does not undergo rearrangements.

-

Reduction: The resulting ketone can then be reduced to the isopropyl group via methods like the Wolff-Kishner or Clemmensen reduction. This two-step sequence often provides a much higher yield of the desired single isomer.

-

Q3: I'm pursuing Route B and forming the benzodioxole ring from 4-isopropylcatechol. What are the most critical parameters for maximizing the yield of this cyclization step?

The formation of the methylenedioxy bridge from a catechol is typically a Williamson ether synthesis using a dihalomethane.[6] Success hinges on carefully controlling several factors.

-

Choice of Base: A strong base is required to deprotonate both phenolic hydroxyl groups. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) in a polar aprotic solvent. The base must be strong enough to form the dianion but not so harsh as to cause decomposition.

-

Solvent System: Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are highly effective as they solvate the cation of the base, making the anion more nucleophilic.[7]

-

Methyleneating Agent: Dichloromethane (CH₂Cl₂) or dibromomethane (CH₂Br₂) are standard reagents. Dibromomethane is more reactive, which can allow for milder reaction conditions, but it is also more expensive.

-

Temperature Control: The reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to side reactions and decomposition of the starting material or product. A typical temperature range is 80-120°C, which should be optimized for the specific solvent and reagents used.[7]

-

Exclusion of Water: The reaction should be run under anhydrous conditions. Water can interfere with the base and reduce the efficiency of the deprotonation, leading to lower yields.

A Chinese patent suggests that using a carbon-based solid acid as a catalyst for the reaction between catechol and an aldehyde/ketone can achieve high conversion (>80%) and selectivity (>95%).[5] This indicates that catalytic approaches can be highly effective.

Q4: My crude product appears fine on TLC, but I lose a significant amount during aqueous workup and extraction. What are some best practices to minimize this loss?

Product loss during workup is a frequent and frustrating problem. Here are several troubleshooting steps to address it.[8]

-

Check the Aqueous Layer: Do not discard the aqueous layer until you have confirmed your product is not in it. 5-Isopropyl-1,3-benzodioxole has some polarity due to the ether linkages. If your aqueous phase is not fully saturated with salt, you could be losing product. Always wash with brine (saturated NaCl solution) as the final aqueous wash to decrease the solubility of your organic product in the aqueous phase.[9]

-

Avoid Emulsions: Emulsions are a common cause of product loss. They often form when the organic and aqueous layers have similar densities or when surfactants are present. To break an emulsion, try adding brine, adding more of the organic solvent, or filtering the entire mixture through a pad of Celite.

-

Optimize pH during Extraction: Ensure the pH of the aqueous layer is appropriate. If you used a basic catalyst, you will need to neutralize it. However, avoid strongly acidic conditions unless you have confirmed your product is stable. Sometimes, adjusting the pH can change the solubility of impurities, making them easier to remove.

-

Sufficient Solvent Volume: Use an adequate volume of extraction solvent. A common rule of thumb is to perform three extractions, each with about one-third of the volume of the aqueous layer. This is more efficient than a single extraction with a large volume.

-

Check for Volatility: While 5-Isopropyl-1,3-benzodioxole is not extremely volatile, if you are removing your extraction solvent on a rotary evaporator, be cautious not to use excessive vacuum or heat, which could cause the loss of a low-boiling point product.[8]

Q5: What is the most effective method for purifying the final product to >99% purity?

The choice of purification method depends on the scale of your reaction and the nature of the impurities.[10]

| Purification Method | When to Use | Advantages | Disadvantages |

| Distillation | For liquid products with boiling points significantly different from impurities. | Excellent for removing non-volatile or very high-boiling impurities. Scalable. | Not effective for separating isomers or impurities with similar boiling points. Requires thermal stability of the product. |

| Recrystallization | If the product is a solid or can be derivatized into a crystalline solid. | Cost-effective, highly efficient for achieving high purity, scalable.[10] | Finding a suitable solvent system can be time-consuming. Not applicable to oils. |

| Column Chromatography | For removing impurities with different polarities from the product. | Highly versatile, can separate complex mixtures and isomers.[10] | Can be labor-intensive and expensive (solvents, silica gel). Product loss on the column is possible. |

| Preparative HPLC | When very high purity is required for analytical standards or biological assays. | Offers the highest resolution for separating closely related impurities.[10] | Expensive, low throughput, requires specialized equipment. |

Recommended Workflow: For most lab-scale syntheses, a combination is often best. Start with a distillation to remove bulk impurities. If isomeric impurities remain, follow up with column chromatography.

Experimental Protocols

Protocol: Synthesis of 5-Isopropyl-1,3-benzodioxole via Route B

This protocol is based on the general principles of Williamson ether synthesis for forming the methylenedioxy bridge.

Step 1: Formation of 4-Isopropyl-1,2-diphenoxide

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 4-isopropylcatechol (1.0 eq).

-

Add anhydrous DMF to dissolve the catechol (approx. 5-10 mL per gram of catechol).

-

Add powdered anhydrous potassium carbonate (K₂CO₃) (2.5 eq) to the solution.

-

Stir the mixture vigorously under a nitrogen atmosphere.

Step 2: Cyclization

-

To the stirring suspension from Step 1, add dibromomethane (1.1 eq) dropwise via a syringe at room temperature.

-

After the addition is complete, heat the reaction mixture to 90-100°C.

-

Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

Step 3: Workup and Isolation

-

Pour the reaction mixture into a separatory funnel containing cold deionized water (3x the volume of DMF).

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with 1M NaOH (to remove any unreacted catechol), water, and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

-